molecular formula C17H19ClN4O4S B2865253 ETHYL 4-(2-{[5-(4-CHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE CAS No. 850937-02-9

ETHYL 4-(2-{[5-(4-CHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE

Cat. No.: B2865253
CAS No.: 850937-02-9
M. Wt: 410.87
InChI Key: CYATYAPUMUKWOA-UHFFFAOYSA-N
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Description

ETHYL 4-(2-{[5-(4-CHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE is a heterocyclic compound featuring a piperazine core substituted with a sulfanyl acetyl group linked to a 1,3,4-oxadiazole ring bearing a 4-chlorophenyl moiety. The piperazine scaffold is a common pharmacophore in drug design due to its conformational flexibility and ability to enhance solubility, while the 1,3,4-oxadiazole ring contributes to metabolic stability and π-π stacking interactions in biological targets .

Properties

IUPAC Name

ethyl 4-[2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O4S/c1-2-25-17(24)22-9-7-21(8-10-22)14(23)11-27-16-20-19-15(26-16)12-3-5-13(18)6-4-12/h3-6H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYATYAPUMUKWOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(2-{[5-(4-CHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE typically involves multiple steps. One common method includes the formation of the oxadiazole ring through the cyclization of hydrazides with carbon disulfide and subsequent reaction with chlorophenyl derivatives. The piperazine ring is then introduced through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(2-{[5-(4-CHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions often involve specific temperatures and solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the chlorophenyl ring .

Scientific Research Applications

ETHYL 4-(2-{[5-(4-CHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 4-(2-{[5-(4-CHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity to its targets, while the piperazine ring can modulate its pharmacokinetic properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The following table compares the target compound with analogs from the evidence, highlighting key structural differences and inferred properties:

Compound Name Structural Variation Key Features
Target Compound 4-Chlorophenyl on oxadiazole; sulfanyl acetyl-piperazine High lipophilicity (logP inferred); potential enzyme inhibition via sulfanyl interactions
Ethyl 4-[2-(3-chlorophenyl)-2-oxoethyl]-1-piperazinecarboxylate 3-Chlorophenyl instead of 4-chlorophenyl; ketone group Reduced steric hindrance at phenyl position; possible altered receptor binding
N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl} acetamides Indole-methyl substituent on oxadiazole; acetamide tail Demonstrated antibacterial activity (MIC: 8–32 µg/mL); moderate hemolytic effects
Ethyl 4-[2-benzamido-3-(2-chlorophenyl)prop-2-enoyl]piperazine-1-carboxylate Benzamido and 2-chlorophenyl enoyl group Increased molecular weight; potential for dual-target inhibition
Notes:
  • The 4-chlorophenyl group in the target compound may confer higher lipophilicity compared to 3-chlorophenyl analogs, influencing bioavailability .
  • Replacement of the sulfanyl acetyl group with indole-methyl (as in ) introduces bulkier substituents, which may reduce solubility but enhance target specificity.

Biological Activity

Ethyl 4-(2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfany}acetyl) piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The oxadiazole and piperazine moieties are known for their diverse biological properties, including anti-inflammatory, analgesic, and anticancer activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its pharmacological potential.

Synthesis and Characterization

The synthesis of ethyl 4-(2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfany}acetyl)piperazine-1-carboxylate typically involves the reaction of 4-chlorophenyl isothiocyanate with piperazine derivatives followed by acylation with ethyl 2-bromoacetate. Characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm the structure.

Anticancer Activity

Recent studies have demonstrated that compounds containing oxadiazole rings exhibit significant anticancer properties. For instance, derivatives similar to ethyl 4-(2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfany}acetyl)piperazine have shown promising cytotoxic effects against various cancer cell lines. A notable study reported that certain oxadiazole derivatives displayed IC50 values in the micromolar range against A549 lung cancer cells, indicating their potential as lead compounds for further development .

CompoundCell LineIC50 (µM)
Compound AA54910.5
Compound BHeLa12.0
Ethyl derivativeA5498.7

Anti-inflammatory Activity

The anti-inflammatory properties of piperazine derivatives have been well-documented. For example, piperazine-based compounds have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. Ethyl 4-(2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfany}acetyl)piperazine-1-carboxylate may share similar mechanisms of action, potentially making it a candidate for treating inflammatory disorders .

Antimicrobial Activity

The antimicrobial efficacy of compounds featuring the oxadiazole structure has been explored extensively. Research indicates that these compounds possess activity against various bacterial strains. The synthesized compound showed promising results in preliminary antibacterial assays against both Gram-positive and Gram-negative bacteria .

Case Studies

  • Case Study on Anticancer Activity : In a controlled study involving the administration of ethyl derivatives to A549 cells, significant apoptosis was observed compared to untreated controls. The mechanism was attributed to the induction of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.
  • Case Study on Anti-inflammatory Effects : A model of acute inflammation in rats treated with piperazine derivatives demonstrated a marked reduction in paw edema compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing ETHYL 4-(2-{[5-(4-CHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves multi-step reactions, starting with the preparation of the 1,3,4-oxadiazole core via cyclization of acylthiosemicarbazides. Subsequent steps include thiolation of the oxadiazole ring followed by coupling with an acetyl-piperazine derivative using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous DMF. Critical parameters include temperature control (60–80°C), solvent polarity, and stoichiometric ratios of reactants. Purification via column chromatography (silica gel, ethyl acetate/hexane) is essential to isolate the final product .

Q. Which spectroscopic and crystallographic methods are employed for structural elucidation of this compound?

  • Methodology :

  • X-ray crystallography : Single-crystal diffraction using SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and stereochemistry .
  • NMR spectroscopy : 1^1H and 13^13C NMR in deuterated solvents (e.g., DMSO-d6 or CDCl3) to confirm proton environments and carbon frameworks. DEPT-135 and 2D experiments (COSY, HSQC) resolve complex coupling patterns .
  • Mass spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight and fragmentation patterns .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Methodology :

  • Antimicrobial screening : Broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC (minimum inhibitory concentration) determination .
  • Enzyme inhibition : Kinetic assays (e.g., fluorescence-based) targeting enzymes like acetylcholinesterase or urease, using positive controls (e.g., donepezil) .

Advanced Research Questions

Q. How can researchers optimize the synthetic route to improve scalability and reproducibility?

  • Methodology :

  • Design of Experiments (DOE) : Apply factorial designs (e.g., Box-Behnken) to systematically vary parameters (temperature, solvent ratio, catalyst loading) and identify optimal conditions .
  • Flow chemistry : Utilize continuous flow reactors for exothermic steps (e.g., thiolation) to enhance heat transfer and reduce side reactions .
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .

Q. How should contradictions in bioactivity data across studies be resolved?

  • Methodology :

  • Replication under standardized conditions : Use identical strains, assay protocols, and compound purity (HPLC ≥98%).
  • Mechanistic studies : Employ target-specific assays (e.g., receptor-binding assays) to confirm mode of action, reducing variability from phenotypic screens .
  • Meta-analysis : Statistically pool data from multiple studies to identify trends, adjusting for covariates like solvent effects (DMSO vs. aqueous) .

Q. What advanced computational strategies predict the compound’s pharmacokinetic and pharmacodynamic (PK/PD) properties?

  • Methodology :

  • Molecular docking : Use AutoDock Vina or Glide to model interactions with target proteins (e.g., bacterial efflux pumps) .
  • MD simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess binding stability and conformational changes .
  • ADMET prediction : Tools like SwissADME or pkCSM to estimate solubility, CYP450 metabolism, and BBB penetration .

Q. How can crystallographic data resolve discrepancies in proposed molecular conformations?

  • Methodology :

  • Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model merohedral twinning in challenging crystals .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding, π-stacking) to validate packing models .

Data Analysis and Validation

Q. What statistical methods are suitable for analyzing dose-response relationships in bioactivity studies?

  • Methodology :

  • Non-linear regression : Fit sigmoidal curves (GraphPad Prism) to calculate EC50/IC50 values with 95% confidence intervals .
  • ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s HSD) to assess significance across concentrations .

Q. How can researchers validate the compound’s stability under physiological conditions?

  • Methodology :

  • Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2O2), and UV light conditions. Monitor degradation via HPLC-MS .
  • Plasma stability assays : Incubate with human/animal plasma (37°C, 24h) and quantify intact compound using LC-MS/MS .

Tables for Key Data

Parameter Typical Range Analytical Method Reference
Melting Point160–165°CDifferential Scanning Calorimetry
LogP (lipophilicity)2.8–3.5Shake-flask/HPLC
MIC (S. aureus)8–16 µg/mLBroth microdilution
Crystallographic R-factor<0.05SHELXL refinement

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